H-N-Me-D-Arg-OH.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-D-Arg-OH.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by methylation of the guanidine group. The protected arginine is then deprotected to yield the final product. The reaction conditions often include the use of protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), and reagents like methyl iodide for the methylation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-N-Me-D-Arg-OH.HCl undergoes several types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the guanidine group to yield different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the guanidine group .
Scientific Research Applications
H-N-Me-D-Arg-OH.HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-N-Me-D-Arg-OH.HCl involves its interaction with enzymes and proteins. The compound acts as an inhibitor of nitric oxide synthase by competing with arginine for binding to the enzyme’s active site. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
H-D-Arg-OH.HCl: Another arginine derivative with similar properties but lacking the methyl group.
H-N-Me-Arg-OH.HCl: A similar compound with a different stereochemistry.
Uniqueness
H-N-Me-D-Arg-OH.HCl is unique due to its specific stereochemistry and the presence of the methyl group, which enhances its biological activity and specificity as an enzyme inhibitor. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C7H17ClN4O2 |
---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m1./s1 |
InChI Key |
YBUBNGCCLWQUHK-NUBCRITNSA-N |
Isomeric SMILES |
CN[C@H](CCCN=C(N)N)C(=O)O.Cl |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O.Cl |
Origin of Product |
United States |
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